REACTION_CXSMILES
|
[OH:1][CH:2]1[C:6]([CH3:7])=[C:5]([CH3:8])[C:4](=O)[O:3]1.S(Cl)([Cl:12])=O>>[Cl:12][CH:4]1[C:5]([CH3:8])=[C:6]([CH3:7])[C:2](=[O:1])[O:3]1
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
OC1OC(C(=C1C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
By concentrating the reaction mixture under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1OC(C(=C1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |